molecular formula C12H16F3NO B1612582 4-(Pentyloxy)-3-(trifluoromethyl)benzenamine CAS No. 832099-33-9

4-(Pentyloxy)-3-(trifluoromethyl)benzenamine

Cat. No.: B1612582
CAS No.: 832099-33-9
M. Wt: 247.26 g/mol
InChI Key: ABGXLERQYNTJCY-UHFFFAOYSA-N
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Description

4-(Pentyloxy)-3-(trifluoromethyl)benzenamine is an organic compound characterized by the presence of a trifluoromethyl group and a pentyloxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process involves the use of trifluoromethylating agents under specific reaction conditions to achieve the desired substitution on the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve continuous flow strategies to streamline the synthesis process. Modular flow platforms can be employed to attach the trifluoromethyl group to heteroatoms such as oxygen and nitrogen, facilitating the large-scale production of 4-(Pentyloxy)-3-(trifluoromethyl)benzenamine .

Chemical Reactions Analysis

Types of Reactions

4-(Pentyloxy)-3-(trifluoromethyl)benzenamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups on the benzene ring.

    Substitution: The trifluoromethyl and pentyloxy groups can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and the use of catalysts to enhance reaction efficiency .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted benzene derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(Pentyloxy)-3-(trifluoromethyl)benzenamine involves its interaction with molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity to specific enzymes and receptors. This interaction can modulate the activity of these molecular targets, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Methoxy)-3-(trifluoromethyl)benzenamine
  • 4-(Ethoxy)-3-(trifluoromethyl)benzenamine
  • 4-(Butoxy)-3-(trifluoromethyl)benzenamine

Uniqueness

4-(Pentyloxy)-3-(trifluoromethyl)benzenamine is unique due to the presence of the pentyloxy group, which imparts distinct chemical properties compared to its analogs. The length of the pentyloxy chain can influence the compound’s lipophilicity, metabolic stability, and overall reactivity, making it a valuable compound for specific applications .

Properties

IUPAC Name

4-pentoxy-3-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F3NO/c1-2-3-4-7-17-11-6-5-9(16)8-10(11)12(13,14)15/h5-6,8H,2-4,7,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABGXLERQYNTJCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=C(C=C(C=C1)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20589741
Record name 4-(Pentyloxy)-3-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20589741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

832099-33-9
Record name 4-(Pentyloxy)-3-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20589741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 4-Nitro-1-pentyloxy-2-trifluoromethyl-benzene (1.2 g, 4.8 mmole) and 0.1 g of 10% Palladium on activated carbon in 40 mL of ethanol is hydrogenated with hydrogen balloon at room temperature overnight. Filtration and concentration gave a pink oil 1.2 g (100%) of 4-Pentyloxy-3-trifluoromethyl-phenylamine MS: 248 (M+1).
Name
4-Nitro-1-pentyloxy-2-trifluoromethyl-benzene
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.1 g
Type
catalyst
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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